molecular formula C11H15NO B13246996 7-Phenyl-1,4-oxazepane

7-Phenyl-1,4-oxazepane

Cat. No.: B13246996
M. Wt: 177.24 g/mol
InChI Key: YHTYFRNGCOTKOF-UHFFFAOYSA-N
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Description

7-Phenyl-1,4-oxazepane is a heterocyclic compound featuring a seven-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromoacetophenones with nitrobenzenesulfonyl chlorides, followed by catalytic hydrogenation to yield the desired oxazepane . Another approach includes the intramolecular cyclization of alkenols, alkynols, or hydroxyketones using Brönsted or Lewis acids .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Phenyl-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazepane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazepane oxides, while substitution reactions can produce a variety of functionalized oxazepane derivatives .

Scientific Research Applications

7-Phenyl-1,4-oxazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Phenyl-1,4-oxazepane involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity may be attributed to its ability to modulate neurotransmitter receptors or ion channels. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

    1,4-Oxazepane: A structurally similar compound with a seven-membered ring containing nitrogen and oxygen.

    Morpholine: A six-membered ring analog with similar chemical properties.

    1,4-Diazepane: Another seven-membered ring compound but with two nitrogen atoms instead of one nitrogen and one oxygen.

Uniqueness: 7-Phenyl-1,4-oxazepane is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds and makes it a valuable target for further research and development .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

7-phenyl-1,4-oxazepane

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)11-6-7-12-8-9-13-11/h1-5,11-12H,6-9H2

InChI Key

YHTYFRNGCOTKOF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCOC1C2=CC=CC=C2

Origin of Product

United States

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